molecular formula C20H23N3O5 B1665988 Aminophenazone gentisate CAS No. 93841-78-2

Aminophenazone gentisate

Cat. No. B1665988
CAS RN: 93841-78-2
M. Wt: 385.4 g/mol
InChI Key: GQUQRKUQWVVIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminophenazone gentisate is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

Scientific Research Applications

Hepatotoxicological Studies

Aminophenazone has been studied for its effects on liver functions. Research on rats showed that aminophenazone can induce changes in liver functions, such as an increase in smooth endoplasmic reticulum, peripheral fatty degradation, and reactive-inflammatory responses. These changes depend on the dose and duration of application. The increase in the smooth endoplasmic reticulum is due to the inductive effect of aminophenazone, which persists throughout the experimental period and manifests in various metabolic changes, including increased degradation of hexobarbital, N-demethylation, ascorbic acid synthesis, and liver weight increase (Bien, Skorka, Buntrock, & Neubauer, 1981).

Morphological Liver Studies

Long-term administration of aminophenazone in rats showed dose-dependent and time-dependent alterations in the liver, such as hepatocyte enlargement, fatty degeneration, reactive-inflammatory changes, single-cell necrosis, round cellular infiltration of periportal fields, and Kupffer cell activation. The intensity of these alterations varied, with aminophenazone showing greater effects than other pyrazolone derivatives (Buntrock, Bien, & Neubauer, 1986).

Gentisic Acid's Antidiabetic Potential

Gentisic acid, a phenolic acid found in many fruits and vegetables, has been associated with significant health benefits. An in silico and in vitro study on gentisic acid evaluated its antidiabetic potential, demonstrating that it interacted moderately with several receptors involved in diabetes management and showed moderate inhibitory activity against α-amylase and α-glucosidase (Mechchate, Es-safi, Al kamaly, & Bousta, 2021).

Pharmacological and Toxicological Aspects of Gentisic Acid

Gentisic acid exhibits anti-inflammatory, antigenotoxic, hepatoprotective, neuroprotective, antimicrobial, and antioxidant activities. It is an important metabolite of aspirin and is widely distributed in plants and fruits, with various therapeutic applications, including its role as an antioxidant (Abedi, Razavi, & Hosseinzadeh, 2019).

Antioxidant Potential of Aminophenazone Derivatives

New thiazolidine-4-one derivatives based on the 4-aminophenazone scaffold were synthesized as potential anti-inflammatory drugs. These derivatives demonstrated significant antioxidant potential, surpassing that of phenazone in various antioxidant assays. The structural modifications to 4-aminophenazone led to enhanced antioxidant effects (Apotrosoaei, Vasincu, Drăgan, Buron, Routier, & Profire, 2014).

Interaction with Hepatic Glutathione

Studies showed that aminophenazone affects hepatic glutathione levels in rats. Repeated administration of aminophenazone resulted in a depletion of hepatic glutathione, indicating its influence on hepatic functions and metabolic processes (Bien & Witt, 1985).

Antioxidant Properties of Gentisate

Gentisate, a metabolite of salicylate, has been identified as having antioxidant properties. Concentrations of gentisate in plasma and synovial fluid exceed those required for an antioxidant effect in vitro. This suggests the potential therapeutic application of gentisate as an antioxidant (Cleland, Whitehouse, & Betts, 1985).

properties

CAS RN

93841-78-2

Product Name

Aminophenazone gentisate

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

2,5-dihydroxybenzoic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C13H17N3O.C7H6O4/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,1-4H3;1-3,8-9H,(H,10,11)

InChI Key

GQUQRKUQWVVIJY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O

Appearance

Solid powder

Other CAS RN

93841-78-2
59302-11-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminophenazone gentisate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminophenazone gentisate
Reactant of Route 2
Aminophenazone gentisate
Reactant of Route 3
Aminophenazone gentisate
Reactant of Route 4
Aminophenazone gentisate
Reactant of Route 5
Aminophenazone gentisate
Reactant of Route 6
Aminophenazone gentisate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.